molecular formula C9H13N3O5 B3152745 4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone CAS No. 7428-39-9

4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone

Cat. No.: B3152745
CAS No.: 7428-39-9
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-UHFFFAOYSA-N
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Description

ara-C-13C3 or 1-β-D-arabinofuranosylcytosine-13C3 , is an isotopically labeled derivative of cytarabine (ara-C). It serves as an internal standard for quantifying ara-C using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques .

Preparation Methods

Synthetic Routes:: Cytarabine-13C3 is synthesized by incorporating three carbon-13 isotopes into the cytarabine molecule. The specific synthetic route involves selective labeling of the ribose sugar moiety with carbon-13 atoms.

Reaction Conditions:: The exact reaction conditions for introducing the isotopic label may vary, but the overall process aims to replace the hydrogen atoms in the ribose ring with carbon-13. The resulting compound, Cytarabine-13C3, retains the same nucleoside structure as cytarabine.

Industrial Production:: Cytarabine-13C3 is produced in specialized laboratories using isotopic labeling techniques. Its availability is primarily for research purposes and analytical applications.

Chemical Reactions Analysis

Reactions:: Cytarabine-13C3 participates in various chemical reactions, including phosphorylation, glycosylation, and enzymatic transformations. Notably, it is triphosphorylated to its active form, ara-CTP, by cellular kinases.

Common Reagents and Conditions::

    Deoxycytidine kinase: catalyzes the initial phosphorylation step.

    Deoxycytidylate kinase: further converts it to ara-CTP.

    Nucleoside diphosphate kinase: contributes to the final triphosphorylation.

Major Products:: The primary product of these reactions is ara-CTP, which inhibits DNA polymerase and disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

Scientific Research Applications

Cytarabine-13C3 finds applications across several fields:

    Chemistry: Used as an internal standard for quantitative analysis.

    Biology: Investigated in cell culture studies and animal models.

    Medicine: Explored for its antineoplastic and antiviral properties.

    Industry: Relevant for drug development and pharmacokinetic studies.

Mechanism of Action

Cytarabine-13C3 exerts its effects by:

  • Incorporating into DNA during replication.
  • Inhibiting DNA synthesis by chain termination.
  • Disrupting normal cellular processes.

Comparison with Similar Compounds

While Cytarabine-13C3 is unique due to its isotopic labeling, similar compounds include:

    Cytarabine (ara-C): The non-labeled parent compound.

    Gemcitabine: Another nucleoside analog used in cancer therapy.

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859078
Record name 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688007-26-3, 147-94-4, 7428-39-9, 65-46-3
Record name 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688007-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cytarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone
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Reactant of Route 6
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